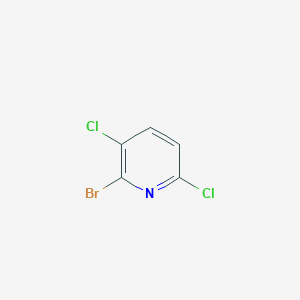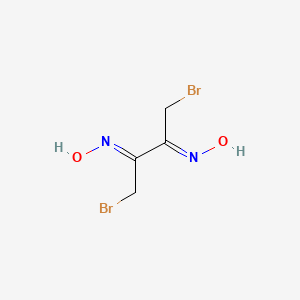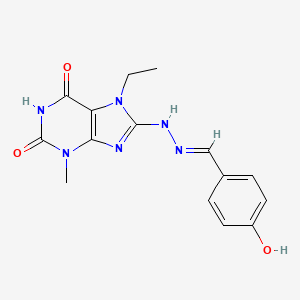![molecular formula C16H14F4N2O2S B3007226 [5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate CAS No. 955966-46-8](/img/structure/B3007226.png)
[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate” is a chemical compound with the molecular formula C12H10F4N2OS . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H10F4N2OS . The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a fluorophenyl group, a trifluoromethyl group, and a cyclopropanecarboxylate group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 306.28 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research on similar compounds to 5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate shows a focus on synthesis and structural characterization. For instance, the synthesis and structural characterization of isostructural compounds with similarities in the chemical structure were conducted, demonstrating the molecule's planar nature apart from one of the fluorophenyl groups, which is oriented roughly perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Catalytic Applications
Sulfuric acid derivatives, similar in structure to the subject compound, have been employed as recyclable catalysts for specific condensation reactions, indicating potential applications in catalysis (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Biological Activity
Compounds with structural similarities show distinct inhibition of cancer cell proliferation, suggesting potential applications in cancer research and treatment (Liu et al., 2016).
Fluorescence and Herbicidal Properties
Some derivatives are identified as novel fluorescent molecules, indicating potential use in fluorescence applications. Additionally, their herbicidal activity, particularly against certain weed species, highlights potential agricultural applications (Wu et al., 2006).
Medicinal Chemistry
Pyrazole derivatives have been synthesized for various medicinal applications, including antioxidant, anti-cancer, and anti-inflammatory properties. Their interaction with specific enzymes suggests potential as future drug candidates (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Environmental Applications
Other similar compounds have been synthesized using environmentally benign methods, and their antimicrobial activities have been evaluated, indicating potential applications in environmental protection and antimicrobial research (Shelke et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
[5-(4-fluorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N2O2S/c1-22-14(25-11-6-4-10(17)5-7-11)12(13(21-22)16(18,19)20)8-24-15(23)9-2-3-9/h4-7,9H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDWVGSIFIDBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2CC2)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

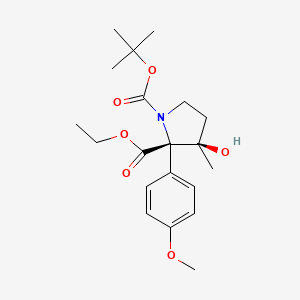
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide](/img/structure/B3007146.png)

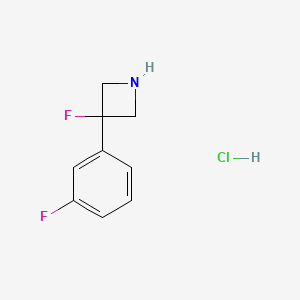

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)

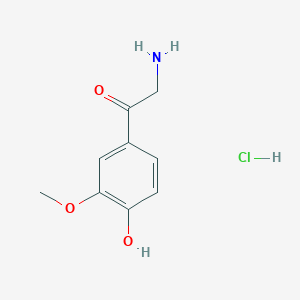
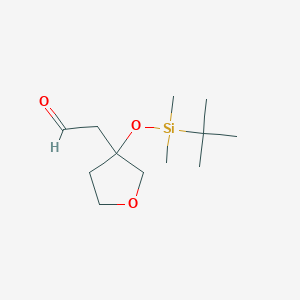
methanone](/img/structure/B3007159.png)
